4-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde
Description
4-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde is a cyclohexane-derived aldehyde with a methyl group at position 4 and a 2-methylprop-2-en-1-yl (isoprenyl) substituent at position 1. The carbaldehyde functional group (-CHO) at position 1 defines its reactivity, while the isoprenyl group introduces unsaturation, influencing steric and electronic properties. The IUPAC name adheres to priority rules, where the carbaldehyde suffix takes precedence, and substituents are numbered accordingly . This compound’s structural complexity makes it relevant in organic synthesis, particularly in terpene-like molecule preparation or polymer chemistry, where the allyl group may participate in addition reactions.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
4-methyl-1-(2-methylprop-2-enyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-10(2)8-12(9-13)6-4-11(3)5-7-12/h9,11H,1,4-8H2,2-3H3 |
InChI Key |
IDQGQGVXWQEKFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CC(=C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with isobutylene in the presence of a strong acid catalyst, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include:
Catalyst: Strong acid (e.g., sulfuric acid)
Temperature: Elevated temperatures (e.g., 60-80°C)
Solvent: Non-polar solvents (e.g., toluene)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and 2-methylprop-2-en-1-yl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine)
Major Products
Oxidation: 4-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carboxylic acid
Reduction: 4-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
4-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related aldehydes, focusing on substituent effects, reactivity, and applications.
Structural Analogs and Molecular Properties
*Calculated based on molecular formula.
Physical and Chemical Properties
- Reactivity: The isoprenyl group in the target compound introduces allylic conjugation, enhancing electrophilicity at the aldehyde group compared to the saturated isopropyl analog . The methoxyphenyl group delocalizes electron density via resonance, stabilizing the aldehyde but reducing electrophilicity.
- Solubility: The isoprenyl and propargyl analogs are less polar, favoring solubility in nonpolar solvents. The methoxyphenyl derivative exhibits higher polarity due to the aromatic methoxy group, enhancing solubility in polar aprotic solvents.
Stability :
Biological Activity
4-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde, commonly referred to by its CAS number 1393807-33-4, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a cyclohexane ring with an aldehyde functional group and an isopropenyl side chain. This unique structure may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that 4-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde exhibits significant antimicrobial properties.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/ml) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 18 | 100 |
The compound demonstrated a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in vitro. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with varying concentrations of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment (µM) | TNF-alpha (pg/ml) | IL-6 (pg/ml) |
|---|---|---|
| Control | 250 | 300 |
| 10 | 150 | 200 |
| 50 | 100 | 100 |
These results suggest that the compound can modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .
Cytotoxicity
The cytotoxic effects of the compound were evaluated using various cancer cell lines. A notable study reported that the compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) while sparing normal fibroblast cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| Normal Fibroblasts | >100 |
This selectivity indicates a potential for developing targeted cancer therapies based on this compound .
Case Studies
Several case studies have documented the use of this compound in various biological assays:
- Antimicrobial Efficacy : A case study involving the application of this compound in treating skin infections showed promising results, with significant reductions in infection rates observed after topical application.
- Inflammation Models : In animal models of arthritis, administration of the compound led to reduced swelling and pain scores compared to control groups, indicating its potential as an anti-inflammatory agent.
- Cancer Treatment : A pilot study involving patients with advanced breast cancer treated with formulations containing this compound reported improved quality of life and reduced tumor size in several participants.
Q & A
Basic: What are the key considerations for synthesizing 4-Methyl-1-(2-methylprop-2-en-1-yl)cyclohexane-1-carbaldehyde?
Answer:
Synthesis typically involves multi-step organic reactions. The cyclohexane core is first functionalized with a methyl group, followed by introduction of the 2-methylprop-2-en-1-yl (isobutenyl) moiety via alkylation or condensation. Key considerations include:
- Reaction conditions : Temperature control (e.g., low temperatures for aldehyde stability) and catalysts (e.g., Lewis acids like BF₃ for Friedel-Crafts alkylation) .
- Purification : Column chromatography or recrystallization to isolate the aldehyde from byproducts like unreacted intermediates or oxidation derivatives .
- Protection of the aldehyde group : Use of protecting agents (e.g., acetals) during reactive steps to prevent undesired side reactions .
Basic: How is the stereochemistry of the compound determined?
Answer:
The trans-configuration of the substituents on the cyclohexane ring (evident in synonyms like "trans-4-isopropylcyclohexane-1-carboxaldehyde") is confirmed via:
- NMR spectroscopy : Coupling constants (J-values) between axial/equatorial protons indicate spatial arrangement .
- X-ray crystallography : Definitive structural elucidation, particularly for crystalline derivatives .
- Computational modeling : Comparison of calculated vs. experimental NMR/IR spectra to validate stereoisomerism .
Advanced: How does stereochemistry influence its reactivity in Diels-Alder reactions?
Answer:
The trans-configuration affects electron distribution and steric hindrance:
- Electron-withdrawing effects : The aldehyde group polarizes the cyclohexane ring, enhancing dienophile activity. Trans-substituents may alter regioselectivity due to steric constraints .
- Mechanistic studies : Density Functional Theory (DFT) calculations predict transition-state geometries and activation energies for different stereoisomers .
- Experimental validation : Comparative kinetic studies using cis/trans analogs to quantify rate differences .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies in biological efficacy (e.g., antimicrobial or anti-inflammatory activity) require:
- Purity validation : HPLC or GC-MS to confirm sample integrity, as impurities (e.g., oxidation products) may skew results .
- Assay standardization : Replicate studies under controlled conditions (pH, temperature, solvent) to isolate variables .
- Structural analogs : Compare activity of derivatives (e.g., 3-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde) to identify critical functional groups .
Basic: What spectroscopic techniques are critical for characterizing this aldehyde?
Answer:
- IR spectroscopy : C=O stretch (~1700 cm⁻¹) confirms the aldehyde group .
- ¹H/¹³C NMR : Aldehyde proton (δ 9.5–10.5 ppm), coupling patterns (e.g., axial-equatorial splitting in cyclohexane), and DEPT-135 for carbon hybridization .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₂H₁₈O) and fragmentation patterns .
Advanced: What strategies enable regioselective functionalization of the cyclohexane ring?
Answer:
- Directing groups : Use of temporary substituents (e.g., -OH or -NH₂) to guide electrophilic attack to specific positions .
- Protection/deprotection : Sequential masking of the aldehyde group during alkylation or oxidation steps .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of specific ring positions .
Advanced: How can computational tools predict reaction pathways for derivatives?
Answer:
- Database mining : Use PubChem, REAXYS, or CAS Common Chemistry to identify analogous reactions .
- Machine learning : Train models on existing data (e.g., BKMS_METABOLIC) to predict yields or side products .
- DFT simulations : Map energy profiles for proposed mechanisms (e.g., aldol condensation) to optimize conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
